2-(4-Methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile
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Overview
Description
2-(4-Methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 4-methoxybenzaldehyde with a suitable nitrile and amine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of corresponding aldehydes or acids.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The oxazole ring could play a crucial role in binding to the target site, while the methoxy and amino groups might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(methylamino)oxazole-4-carbonitrile
- 2-(4-Methylphenyl)-5-(methylamino)oxazole-4-carbonitrile
Uniqueness
2-(4-Methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-12-10(7-13)15-11(17-12)8-3-5-9(16-2)6-4-8/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKWPEQLVYYKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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